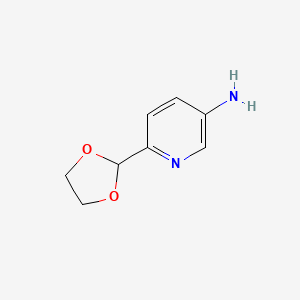
2-(1,3-Dioxolanyl)-5-aminopyridine
Cat. No. B8462509
M. Wt: 166.18 g/mol
InChI Key: LUXKEZFGRLYJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05721259
Procedure details


2-(1,3-Dioxolanyl)-5-aminopyridine was prepared from 2-(1,3-dioxolanyl)-5-nitropyridine by the procedure employed in Example V. Yield: 2.6 g (93%); mp 81°-82° C.; TLC Rf 0.18 (EtOAc); 1H NMR (90 MHz, CDCl3) δ 3.85 (br s, 2H, 5-NH2, D2O exchangeable), 4.05 (m, 4H, CH2CH2), 5.72 (s, 1H, 2-CH), 6.95 (dd, 1H, 4-H, J3,4 =8 Hz, J4,6 =2 Hz), 7.30 (d, 1H, 3-H, J3,4 =8 Hz) 8.08 (d, 1H, 6-H, J4,6 =2 Hz). Anal. (C8 H10N2O2) C, H, N.

[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1>CCOC(C)=O>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)C1=NC=C(C=C1)[N+](=O)[O-]
|
Step Two
[Compound]
|
Name
|
C8
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(OCC1)C1=NC=C(C=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
